molecular formula C15H14N4O2S B2446923 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one CAS No. 771499-38-8

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one

Cat. No.: B2446923
CAS No.: 771499-38-8
M. Wt: 314.36
InChI Key: GFKHMHSZGSXRNH-UHFFFAOYSA-N
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Description

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14-10-6-5-9(13-17-18-15(22)21-13)8-11(10)16-12-4-2-1-3-7-19(12)14/h5-6,8H,1-4,7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKHMHSZGSXRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C4=NNC(=S)O4)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. The structure incorporates a quinazoline moiety and an oxadiazole ring, both of which are known to exhibit diverse pharmacological properties. This article reviews the biological activities associated with this compound based on various studies.

Chemical Structure

The molecular formula of the compound is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S with a molecular weight of approximately 314.36 g/mol. The structural features include:

  • Oxadiazole ring : Known for antimicrobial and anti-inflammatory properties.
  • Quinazoline core : Associated with anticancer and analgesic activities.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and quinazoline frameworks exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains.

Microorganism Activity Reference
Staphylococcus aureusModerate to high activity
Escherichia coliEffective at low concentrations
Candida albicansExhibited antifungal properties
Pseudomonas aeruginosaNotable antibacterial effects

In a study by Dhumal et al. (2016), derivatives of oxadiazole were shown to possess substantial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Anticancer Activity

The quinazoline derivatives have been linked to anticancer effects. Compounds with similar structures have shown cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies revealed that certain derivatives inhibited cell proliferation in breast and colon cancer cell lines .
  • Molecular docking studies suggested potential interactions with targets involved in cancer cell signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole-containing compounds:

  • Study on Antibacterial Properties : A series of synthesized compounds were tested using the cup plate method against multiple bacterial strains. The results indicated that compounds with the oxadiazole ring exhibited significant antibacterial activity compared to control groups .
  • Antifungal Evaluation : In another study focusing on antifungal activity, the compound was tested against Candida albicans, showing promising results that warrant further investigation into its mechanism of action .
  • Cytotoxicity Assays : Research involving various cancer cell lines indicated that certain derivatives could induce apoptosis in cancer cells, suggesting a potential therapeutic role in oncology .

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of derivatives related to this compound. Notably, compounds containing similar oxadiazole structures have exhibited significant antibacterial activity against various pathogens including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential applications in developing new antituberculosis agents .

Anticancer Properties

Research indicates that quinazoline derivatives often show promising anticancer activities. The incorporation of the oxadiazole ring may enhance these effects due to its ability to interact with biological targets involved in cancer progression. Compounds derived from this scaffold have been evaluated for their cytotoxic effects on various cancer cell lines .

Antioxidant Effects

The antioxidant potential of compounds with similar structures has also been investigated. The presence of sulfanyl and oxadiazole groups may contribute to free radical scavenging activities, making these compounds candidates for further research in oxidative stress-related diseases .

Case Study 1: Antimicrobial Screening

In a recent study published in RSC Advances, a series of synthesized compounds including derivatives of the target compound were screened for antimicrobial activity. The results indicated that specific modifications to the oxadiazole moiety significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of quinazoline derivatives demonstrated that certain modifications led to increased apoptosis in cancer cells. The study provided insights into structure-activity relationships that could guide future drug development efforts targeting cancer therapy .

Potential Future Applications

Given the promising biological activities associated with this compound and its derivatives, future research may explore:

  • Development of novel antimicrobial agents based on structural modifications.
  • Investigation into the anticancer mechanisms and efficacy in clinical settings.
  • Evaluation of antioxidant properties for potential use in nutraceuticals or therapeutic agents against oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-azepinoquinazolin-12-one, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of substituted quinazolinones with thiol-containing oxadiazole precursors. Key steps include:

  • Core Formation : Use of acetic acid reflux for cyclization (yields ~60-70%) .
  • Functionalization : Thiol-ene "click" chemistry or nucleophilic substitution to introduce the sulfanyl-oxadiazole group .
  • Optimization : Statistical experimental design (e.g., Box-Behnken) to refine solvent polarity, temperature, and catalyst loading .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm hydrogen environments and carbon backbone, focusing on aromatic protons (δ 7.0–8.5 ppm) and oxadiazole sulfur connectivity .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • IR : Stretching vibrations for C=N (1600–1680 cm1^{-1}) and S-H (2550–2600 cm1^{-1}) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Target Selection : Prioritize enzymes/receptors with known affinity for quinazolinones (e.g., tyrosine kinases, topoisomerases) .
  • Assays :
  • In vitro enzyme inhibition (IC50_{50} determination via fluorometric or colorimetric assays) .
  • Cytotoxicity screening against cancer cell lines (MTT assay) with cisplatin as a positive control .

Advanced Research Questions

Q. What computational strategies can elucidate the mechanism of action for this compound’s bioactivity?

  • Methodology :

  • Molecular Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • QSAR : CoMFA/CoMSIA to correlate substituent electronegativity with anticancer potency .

Q. How do structural modifications (e.g., substituents on the oxadiazole ring) impact biological efficacy?

  • Methodology :

  • SAR Studies : Synthesize analogs with halogens (Cl, F) or methyl groups on the oxadiazole. Compare IC50_{50} values in kinase assays .
  • Data Analysis : Contradictions in activity (e.g., lower potency with bulky substituents) may arise from steric hindrance; validate via crystallography .

Q. What advanced separation techniques resolve synthetic by-products during scale-up?

  • Methodology :

  • HPLC-PDA : C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to isolate regioisomers .
  • Membrane Filtration : Nanofiltration (MWCO 500 Da) to remove low-MW impurities .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Methodology :

  • Meta-Analysis : Use PRISMA guidelines to aggregate data from kinase inhibition assays, adjusting for variability in cell lines (e.g., HeLa vs. MCF-7) .
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration, incubation time) to reduce inter-lab discrepancies .

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